molecular formula C18H23N3O3 B5891059 2-(DIETHYLAMINO)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE

2-(DIETHYLAMINO)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE

Cat. No.: B5891059
M. Wt: 329.4 g/mol
InChI Key: NVENFNHUPLKIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(DIETHYLAMINO)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE is a complex heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 2-(DIETHYLAMINO)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials and proceeds via cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been developed to improve the efficiency and yield of isoquinoline synthesis .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance the scalability and reproducibility of these processes .

Chemical Reactions Analysis

Types of Reactions

2-(DIETHYLAMINO)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(DIETHYLAMINO)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(DIETHYLAMINO)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(DIETHYLAMINO)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE is unique due to its specific substitution pattern and the presence of both diethylamino and dimethoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-(diethylamino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-5-20(6-2)17-11-14-13-10-16(24-4)15(23-3)9-12(13)7-8-21(14)18(22)19-17/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVENFNHUPLKIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=O)N2CCC3=CC(=C(C=C3C2=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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